molecular formula C9H10Cl3N B2739831 1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 1892570-67-0

1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2739831
CAS No.: 1892570-67-0
M. Wt: 238.54
InChI Key: LKFFAXIGFOAEMS-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is known for its unique structure, which includes a cyclopropane ring attached to a 3,5-dichlorophenyl group and an amine group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride is used in various fields of scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: Used in the synthesis of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor, such as 3,5-dichlorophenylacetonitrile, followed by amination. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran or dimethylformamide. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclopropane ring and the dichlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)cyclopropan-1-amine;hydrochloride
  • 1-(2,4-Dichlorophenyl)cyclopropan-1-amine;hydrochloride
  • 1-(3,5-Difluorophenyl)cyclopropan-1-amine;hydrochloride

Comparison: 1-(3,5-Dichlorophenyl)cyclopropan-1-amine;hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which affects its chemical reactivity and binding properties. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in biological assays, making it a valuable tool in research.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-3-6(4-8(11)5-7)9(12)1-2-9;/h3-5H,1-2,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFFAXIGFOAEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC(=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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